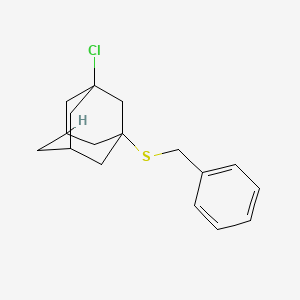
Adamantane, 1-benzylthio-3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-benzylthio-3-chloro- is an organic compound derived from adamantane, a highly stable and rigid hydrocarbon The adamantane structure is characterized by a tricyclic framework, which provides unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adamantane, 1-benzylthio-3-chloro- typically involves the functionalization of the adamantane core. One common method is the nucleophilic substitution reaction, where a benzylthio group is introduced to the adamantane framework. This can be achieved by reacting adamantane with benzylthiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The chloro group can then be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of adamantane, 1-benzylthio-3-chloro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane, 1-benzylthio-3-chloro- undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alkoxides, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Adamantane, 1-benzylthio-
Substitution: Adamantane derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Adamantane, 1-benzylthio-3-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, such as high-performance lubricants and coatings.
Wirkmechanismus
The mechanism of action of adamantane, 1-benzylthio-3-chloro- involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. These interactions can disrupt cellular processes and contribute to the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adamantane, 1-chloro-
- Adamantane, 1-benzylthio-
- Adamantane, 1-bromo-3-chloro-
Uniqueness
Adamantane, 1-benzylthio-3-chloro- is unique due to the presence of both benzylthio and chloro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s utility in various research and industrial applications.
Eigenschaften
CAS-Nummer |
274690-01-6 |
|---|---|
Molekularformel |
C17H21ClS |
Molekulargewicht |
292.9 g/mol |
IUPAC-Name |
1-benzylsulfanyl-3-chloroadamantane |
InChI |
InChI=1S/C17H21ClS/c18-16-7-14-6-15(8-16)10-17(9-14,12-16)19-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
InChI-Schlüssel |
WHUUIKPSFCIYSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


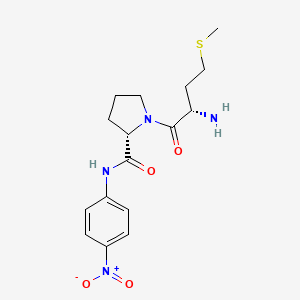

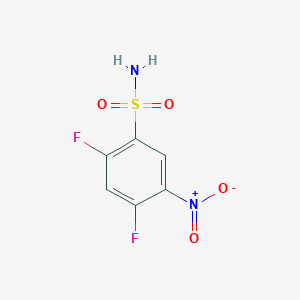

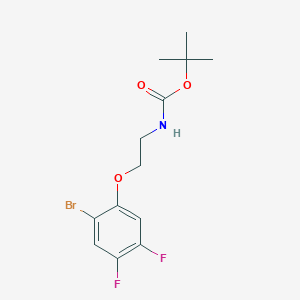


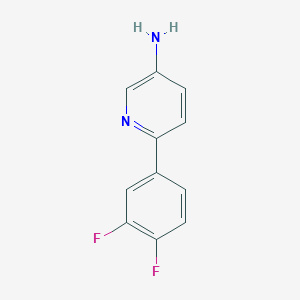

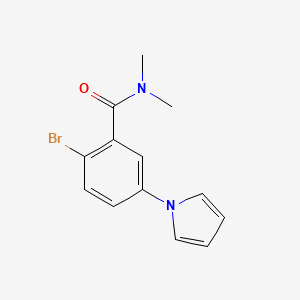

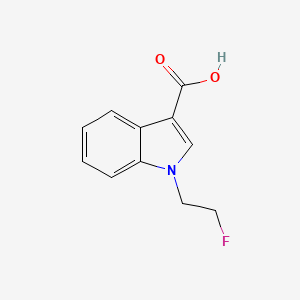
![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)
